An In-Depth Technical Guide to (3-Fluoro-5-methoxypyridin-2-yl)methanol
An In-Depth Technical Guide to (3-Fluoro-5-methoxypyridin-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (3-Fluoro-5-methoxypyridin-2-yl)methanol, a key building block in medicinal chemistry. The document details its chemical identity, including its CAS number, molecular formula, and weight. A plausible and detailed synthetic pathway is proposed, starting from a commercially available precursor. Furthermore, this guide outlines the compound's physicochemical properties, safety and handling protocols, and its significant role in drug discovery and development, supported by authoritative references.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a ubiquitous and vital component in the formulation of a vast array of pharmaceuticals.[1] Its presence in over 7,000 existing drug molecules underscores its importance in medicinal chemistry.[1] The strategic functionalization of the pyridine ring with various substituents, such as halogens and alkoxy groups, allows for the fine-tuning of a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This targeted modification is a cornerstone of modern drug design and development.
(3-Fluoro-5-methoxypyridin-2-yl)methanol is a prime example of a highly functionalized pyridine derivative with significant potential as a building block in the synthesis of novel therapeutic agents. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can influence the molecule's conformation and solubility. The hydroxymethyl group at the 2-position provides a reactive handle for further synthetic transformations, making this compound a versatile intermediate for creating diverse chemical libraries for drug screening.
Chemical Identity and Properties
A thorough understanding of a compound's fundamental properties is crucial for its effective use in research and development.
| Property | Value | Source |
| Chemical Name | (3-Fluoro-5-methoxypyridin-2-yl)methanol | - |
| CAS Number | 1227581-08-9 | [2] |
| Molecular Formula | C₇H₈FNO₂ | [2] |
| Molecular Weight | 157.14 g/mol | [2] |
| SMILES | COC1=CC(=C(N=C1)CO)F | [2] |
Proposed Synthesis Pathway
While a specific, published synthetic protocol for (3-Fluoro-5-methoxypyridin-2-yl)methanol is not widely available, a plausible and efficient two-step synthesis can be proposed based on established organic chemistry principles. This proposed route commences with the commercially available precursor, 3-Fluoro-5-methoxypyridine-2-carbaldehyde.
Figure 1: Proposed synthesis of (3-Fluoro-5-methoxypyridin-2-yl)methanol.
Step 1: Reduction of 3-Fluoro-5-methoxypyridine-2-carbaldehyde
The key transformation in this proposed synthesis is the reduction of the aldehyde functionality to a primary alcohol.
Reaction:
3-Fluoro-5-methoxypyridine-2-carbaldehyde → (3-Fluoro-5-methoxypyridin-2-yl)methanol
Reagents and Conditions:
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Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for the reduction of aldehydes and ketones. Its ease of handling makes it a preferred choice over more reactive hydrides like lithium aluminum hydride (LAH) for this transformation.
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Solvent: Anhydrous methanol or ethanol are appropriate solvents for this reaction, as they readily dissolve the aldehyde and the reducing agent.
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Temperature: The reaction is typically carried out at a reduced temperature, such as 0 °C, to control the reaction rate and minimize potential side reactions. The reaction mixture is then allowed to warm to room temperature.
Experimental Protocol:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Fluoro-5-methoxypyridine-2-carbaldehyde (1.0 equivalent) in anhydrous methanol.
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Cool the solution to 0 °C using an ice bath.
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Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
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Quench the reaction by the slow addition of water at 0 °C.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash column chromatography on silica gel to obtain pure (3-Fluoro-5-methoxypyridin-2-yl)methanol.
Characterization and Analytical Methods
The identity and purity of the synthesized (3-Fluoro-5-methoxypyridin-2-yl)methanol should be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy group protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The coupling patterns and chemical shifts will be characteristic of the substituted pyridine structure.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
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¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the single fluorine atom on the pyridine ring, and its coupling to adjacent protons can further confirm the structure.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, providing further structural confirmation.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
Applications in Drug Discovery
Substituted pyridin-2-yl methanol derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The unique combination of fluoro, methoxy, and hydroxymethyl functional groups in (3-Fluoro-5-methoxypyridin-2-yl)methanol makes it a particularly attractive building block for accessing novel chemical space in drug discovery programs.
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted to a leaving group for nucleophilic substitution reactions. These transformations open up a multitude of possibilities for incorporating this scaffold into more complex molecules with potential therapeutic applications in areas such as oncology, infectious diseases, and neurology.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical compound.
Hazard Identification:
Based on the GHS information for the precursor aldehyde, (3-Fluoro-5-methoxypyridin-2-yl)methanol should be handled with caution.[3] The following hazard and precautionary statements are likely applicable:
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Hazard Statements:
-
Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Handling:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4]
-
Avoid inhalation of dust or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Keep away from sources of ignition.[5]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from incompatible materials such as strong oxidizing agents.[4]
Figure 2: Workflow for the safe handling of (3-Fluoro-5-methoxypyridin-2-yl)methanol.
Conclusion
(3-Fluoro-5-methoxypyridin-2-yl)methanol is a valuable and versatile building block for medicinal chemists and drug development professionals. Its unique substitution pattern offers opportunities for the synthesis of novel compounds with potentially enhanced pharmacological properties. This guide provides a foundational understanding of its chemical identity, a plausible synthetic route, and essential safety information to facilitate its effective and safe use in the laboratory. Further experimental investigation is warranted to fully characterize its physical properties and explore its full potential in the development of new therapeutics.
References
-
PubChem. 3-Fluoro-5-methoxypyridine-2-carbaldehyde. National Center for Biotechnology Information. [Link]
- Jubilant Ingrevia Limited. (2024).
-
PubChem. (3-Fluoro-5-(5-methoxypyridin-2-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. (3-Fluoro-5-(2-methoxypyridin-3-yl)phenyl)methanol. National Center for Biotechnology Information. [Link]
-
ACS Publications. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]
-
Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
National Center for Biotechnology Information. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. [Link]
-
AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. [Link]
-
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Carl ROTH. (2025).
-
PubChem. (5-Methoxypyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]
Sources
- 1. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Fluoro-5-methoxypyridine-2-carbaldehyde | C7H6FNO2 | CID 119009780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
